molecular formula C28H25ClN4O3 B2435367 N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189426-91-2

N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2435367
CAS No.: 1189426-91-2
M. Wt: 500.98
InChI Key: SDOTVVFJGLNPBB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3 and its molecular weight is 500.98. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28_{28}H25_{25}ClN4_{4}O3_{3}
  • Molecular Weight : 501.0 g/mol
  • CAS Number : 1189426-91-2

Research indicates that compounds similar to this compound may exhibit diverse biological activities primarily through the following mechanisms:

  • Inhibition of Inflammatory Pathways :
    • Compounds in this class have been shown to inhibit nuclear factor κB (NF-κB) transcriptional activity, which plays a crucial role in inflammatory responses. This inhibition is significant for treating chronic inflammatory diseases .
  • Antineoplastic Activity :
    • The pyrimidine scaffold has been associated with anti-cancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Properties :
    • Some derivatives have demonstrated antimicrobial activity by targeting bacterial secretion systems, which are essential for the virulence of various pathogens .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity TypeIC50_{50} Value (µM)Reference
NF-κB Inhibition<50
Antitumor Activity22 (JAK2/BRD4 Inhibition)
Antimicrobial Activity20 (SecA Inhibition)

Case Studies

  • Anti-inflammatory Effects :
    A study evaluated a series of pyrimidine derivatives for their ability to inhibit LPS-induced NF-κB activation in THP-1 monocytes. Among these, certain compounds exhibited significant anti-inflammatory properties with IC50_{50} values below 50 µM, indicating potential for therapeutic applications in inflammatory diseases .
  • Antitumor Activity :
    Research on pyrimidine analogs demonstrated their effectiveness as dual inhibitors of JAK2 and BRD4, with IC50_{50} values of 22 nM and 13 nM respectively. These findings suggest that this compound may have significant potential in cancer therapy by disrupting crucial signaling pathways involved in tumor growth and survival .
  • Antimicrobial Studies :
    The compound was assessed for its ability to inhibit SecA ATPase activity in E. coli, which is vital for bacterial protein translocation. The observed IC50_{50} values indicate that it could serve as a lead compound for developing new antibiotics targeting bacterial secretion systems .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3/c1-17-4-11-24-22(12-17)26-27(33(24)15-25(34)31-20-8-5-18(2)23(29)13-20)28(35)32(16-30-26)14-19-6-9-21(36-3)10-7-19/h4-13,16H,14-15H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOTVVFJGLNPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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